molecular formula C21H21NO2S B2676145 N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide CAS No. 1797077-42-9

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B2676145
CAS No.: 1797077-42-9
M. Wt: 351.46
InChI Key: LIJZLKAGFLRFGE-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide (CAS 1797077-42-9) is a small molecule research chemical with a molecular formula of C21H21NO2S and a molecular weight of 351.5 g/mol . This compound is part of a class of molecules that incorporate both naphthalene and thiophene heterocyclic systems, which are significant scaffolds in the development of novel bioactive compounds . The structural combination of a naphthalene carboxamide core with thiophene and tetrahydropyran (oxane) substituents makes it a valuable intermediate or lead structure for medicinal chemistry and agrochemical research . Heterocyclic compounds containing thiophene rings are frequently investigated as alternatives to benzenoid structures and often demonstrate enhanced biological activity, showing promise in areas such as fungicide development . The presence of both sulfur (from thiophene) and oxygen (from the oxane ring) heteroatoms in its structure provides diverse potential for molecular interactions. This product is supplied for research purposes as a high-purity solid. It is intended for use in laboratory investigations only and is not for human consumption, diagnostic use, or therapeutic applications. Researchers can leverage this compound in various applications, including but not limited to, the synthesis of more complex molecules, as a standard in analytical chemistry, or for screening in biological activity assays.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c23-21(20-9-3-6-16-5-1-2-8-19(16)20)22(15-18-7-4-14-25-18)17-10-12-24-13-11-17/h1-9,14,17H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJZLKAGFLRFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthalene Carboxamide Core: This step involves the reaction of naphthalene-1-carboxylic acid with an amine to form the carboxamide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction, where a suitable oxane derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Patent-Derived Carboxamide Analogues (Agrochemical Focus)

The European patent application () describes two closely related naphthalene-1-carboxamide derivatives:

  • II-M.X.1 : 4-[5-(3,5-Dichloro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-2-methyl-N-[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-benzamide.
  • II-M.X.2: 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-isoxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide.

Key Structural Differences :

  • Target Compound : Lacks the trifluoromethyl and isoxazole groups present in II-M.X.1 and II-M.X.2. Instead, it incorporates a thiophene ring and an oxane group.
  • Biological Implications :
    • The trifluoromethyl and chloro substituents in II-M.X.1/II-M.X.2 enhance lipophilicity and metabolic stability, typical of agrochemical agents (A01N patent classification) .
    • The thiophene moiety in the target compound may facilitate π-π stacking interactions with biological targets, while the oxane group could improve aqueous solubility compared to bulkier substituents in the patent compounds.
Complex Carboxamide Derivatives ()

The compound 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(3-nitro-4-[(oxan-4-yl)methyl]amino)phenyl]sulfonyl]-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide shares the oxan-4-ylmethyl group but diverges significantly in its core structure (benzamide vs. naphthalene carboxamide) and substituent complexity. This highlights the versatility of oxane-containing carboxamides in drug design but limits direct functional comparisons .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Patent/Application Hypothesized Activity
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide Naphthalene-1-carboxamide Oxan-4-yl, thiophen-2-ylmethyl N/A Enzyme modulation, receptor binding
II-M.X.1 (Patent) Benzamide Trifluoromethyl, dichlorophenyl, isoxazole, trifluoroethylcarbamoyl EP Agrochemical Pesticidal/Herbicidal
II-M.X.2 (Patent) Naphthalene-1-carboxamide Trifluoromethyl, chlorophenyl, isoxazole, trifluoroethylamino EP Agrochemical Pesticidal/Herbicidal
Compound Benzamide Oxan-4-ylmethyl, pyrrolopyridinyl, piperazine, chlorophenyl Unspecified Pharmacological (unspecified)

Research Findings and Implications

  • Structural Advantages of Target Compound: The thiophene moiety may enhance binding to sulfur-rich enzymatic pockets (e.g., cytochrome P450 enzymes), while the oxane group balances solubility and membrane permeability .
  • Limitations: No direct potency or toxicity data are available for the target compound. Its efficacy relative to patented analogues remains speculative. The compound’s piperazine and sulfonyl groups suggest a different pharmacological profile, emphasizing the need for target-specific optimization .

Biological Activity

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Oxane Ring : Enhances solubility and stability.
  • Thiophene Ring : Known for its electronic properties that can influence biological interactions.
  • Naphthalene Core : Provides a hydrophobic character which may aid in binding interactions with biological targets.
PropertyValue
Molecular FormulaC21H21NO2S
Molecular Weight351.5 g/mol
CAS Number2097863-15-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Carboxamide Core : Reaction of naphthalene-1-carboxylic acid with an amine.
  • Introduction of the Thiophene Ring : Achieved through coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Oxane Ring : Conducted via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. The presence of the thiophene and naphthalene rings enhances their efficacy against various pathogens, likely due to their ability to interact with microbial enzymes or membranes .

Anticancer Potential

In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. For instance, certain naphthalene derivatives demonstrated IC50 values indicating significant cytotoxicity . The mechanism may involve the inhibition of specific cancer-related pathways or induction of apoptosis in tumor cells.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on receptors related to pain and inflammation, akin to other compounds targeting opioid receptors .
  • Antioxidant Activity : Some related compounds have shown antioxidant properties, which could contribute to their overall biological activity .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Cytotoxicity Assays : Compounds structurally related to this compound have been tested for cytotoxicity against various cancer cell lines, yielding promising results that warrant further exploration .
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions with key biological targets, supporting the hypothesis that structural modifications can enhance activity .

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